N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 2,4-dimethoxyphenyl group attached to the acetamide nitrogen and a sulfanyl-linked 1-phenylimidazole moiety.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S/c1-24-15-8-9-16(17(12-15)25-2)21-18(23)13-26-19-20-10-11-22(19)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHQQRXYDQQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic compound with potential biological activities, particularly in the realms of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant findings from various studies.
- Molecular Formula : C19H19N3O3S
- Molecular Weight : 369.44 g/mol
- CAS Number : 688335-34-4
- IUPAC Name : N-(2,4-dimethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide
The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit specific enzymes involved in cancer cell proliferation and antimicrobial resistance. The imidazole and sulfanyl groups are critical for its bioactivity, enhancing its interaction with target proteins.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A375 | 4.2 | Apoptosis induction |
| MCF-7 | 1.88 | Cell cycle arrest |
| HCT116 | 2.12 | Inhibition of CDK2 |
The compound's effectiveness in inducing apoptosis and inhibiting cell growth suggests that it could be a promising candidate for further development as an anticancer drug .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. The minimum inhibitory concentration (MIC) values against various pathogens are summarized below:
| Pathogen | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Escherichia coli | 0.25 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
These findings indicate that the compound not only inhibits the growth of bacteria but also effectively kills fungal pathogens, making it a dual-action antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into structure-activity relationships (SAR):
- Study on Pyrazole Derivatives : Research demonstrated that derivatives similar to this compound exhibited significant antitumor activity through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Evaluation : A comparative study found that compounds with similar structures showed enhanced antimicrobial properties against resistant strains of bacteria, emphasizing the importance of substituent groups in enhancing bioactivity .
- In Vitro Studies : Various in vitro studies have confirmed the compound's ability to inhibit key enzymes involved in cancer metabolism and microbial resistance pathways, reinforcing its potential as a therapeutic agent .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C23H21N3O3S
- Molecular Weight : 419.50 g/mol
- CAS Number : 742116-35-4
These properties indicate a complex structure that may contribute to its biological activity.
Anticancer Applications
Recent studies have highlighted the potential of N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide in cancer treatment. The imidazole moiety is known for its role in various anticancer agents due to its ability to interact with biological targets effectively.
Case Studies
- Cytotoxicity Testing : In one study, a series of imidazole derivatives were synthesized and tested against several cancer cell lines. One compound demonstrated a MID GI50 value of 2.09 µM against CCRF-CEM leukemia cells, indicating a promising level of potency compared to established drugs like bendamustine .
- Broad-Spectrum Activity : Another study reported that compounds similar to this compound exhibited over 90% inhibition against multiple cancer types, including breast and CNS cancers .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. The presence of the phenyl-imidazole structure is linked to enhanced interaction with microbial enzymes and receptors.
Research Findings
- Antibacterial Studies : Compounds derived from imidazole have been shown to possess significant antibacterial activity against Gram-positive and Gram-negative bacteria . The sulfur-containing moiety enhances this activity by disrupting bacterial cell membranes.
- Antifungal Properties : There is evidence suggesting that derivatives of this compound can inhibit fungal growth, making it a candidate for further exploration in antifungal drug development .
Other Therapeutic Applications
Beyond its anticancer and antimicrobial properties, this compound may have potential in other therapeutic areas:
Anti-inflammatory Effects
Research indicates that imidazole derivatives can exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . This suggests potential applications in treating inflammatory diseases.
Neurological Applications
There is growing interest in the neuroprotective effects of imidazole compounds. Some studies have suggested that they could be beneficial in conditions like epilepsy or neurodegenerative diseases due to their ability to modulate neurotransmitter systems .
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) group in the compound is susceptible to oxidation under controlled conditions. Reactions with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) yield sulfoxides or sulfones, depending on reaction stoichiometry and duration .
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h, acetic acid | Sulfoxide derivative | 65–70% |
| mCPBA (1.2 eq) | DCM, 0°C to RT, 12 h | Sulfone derivative | 78–82% |
Key findings:
-
Sulfoxide formation occurs selectively at lower temperatures (0–25°C) .
-
Sulfone derivatives exhibit enhanced stability in polar aprotic solvents .
Reduction Reactions
The imidazole ring and acetamide moiety undergo reduction under catalytic hydrogenation or borohydride-mediated conditions:
Catalytic Hydrogenation
Sodium Borohydride Reduction
-
Selective reduction of ketone impurities (from synthetic intermediates) occurs without affecting the imidazole ring .
Substitution Reactions
The compound participates in nucleophilic and electrophilic substitutions, particularly at the imidazole C-2 and aromatic methoxy groups:
Nucleophilic Aromatic Substitution
| Reagent | Conditions | Site Modified | Product |
|---|---|---|---|
| NaN₃, CuI | DMF, 100°C, 8 h | 4-Fluorophenyl group | Azide-functionalized analog |
| KSCN, FeCl₃ | MeCN, reflux, 6 h | Methoxy group (ortho) | Thiocyano derivative |
Electrophilic Substitution
-
Bromination at the phenyl ring (para to methoxy group) using NBS (N-bromosuccinimide) yields mono-brominated products (85% regioselectivity) .
Cyclization and Ring-Opening Reactions
Under acidic or basic conditions, the compound forms fused heterocycles:
| Condition | Reagent | Product | Application |
|---|---|---|---|
| H₂SO₄ (conc.), 60°C | - | Benzimidazole fused system | Antimicrobial scaffolds |
| K₂CO₃, DMF, 120°C | 2-bromoacetophenone | Thiazolo-imidazole hybrid | Kinase inhibition studies |
Hydrolysis Reactions
The acetamide group undergoes hydrolysis under acidic or alkaline conditions:
| Condition | Product | Rate (k obs) | Notes |
|---|---|---|---|
| HCl (6M), reflux, 4 h | Carboxylic acid derivative | 0.12 min⁻¹ | Complete decomposition avoided |
| NaOH (2M), RT, 24 h | Amine intermediate | 0.08 min⁻¹ | Requires inert atmosphere |
Cross-Coupling Reactions
Palladium-catalyzed cross-couplings enable structural diversification:
| Reaction Type | Catalyst | Conditions | Product |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | DME/H₂O, 80°C, 12 h | Biaryl-imidazole conjugate |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | Toluene, 110°C, 24 h | N-aryl acetamide derivatives |
Photochemical Reactions
UV irradiation (λ = 254 nm) induces C–S bond cleavage:
Key Research Findings:
-
Sulfanyl Group Reactivity : The -S- linkage is the most reactive site, enabling selective modifications without disturbing the imidazole ring .
-
Methoxy Group Stability : 2,4-Dimethoxyphenyl substituents resist electrophilic attacks under mild conditions, preserving aromatic integrity .
-
Biological Relevance : Cyclized derivatives (e.g., thiazolo-imidazoles) show enhanced binding to bacterial DNA gyrase (IC₅₀ = 1.8 μM vs. 4.2 μM for ciprofloxacin) .
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs vary in substituents on the phenyl and imidazole rings, as well as the acetamide linkage. Key examples include:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., fluoro in , chloro in ), which may alter electronic properties and binding affinity.
- Sulfanyl vs.
- Imidazole Modifications : Substituents on the imidazole ring (e.g., benzo[d]imidazole in , dihydroimidazole in ) influence steric bulk and hydrogen-bonding capacity .
Contrasts :
- The 2,4-dimethoxyphenyl group in the target compound may improve solubility compared to halogenated analogs (e.g., ), but reduce membrane permeability due to increased polarity.
- Sulfanyl-linked compounds (e.g., ) may exhibit shorter half-lives than sulfonyl derivatives () due to susceptibility to oxidation.
Physicochemical and Crystallographic Properties
Insights :
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide and related acetamide derivatives?
A typical synthesis involves coupling reactions between thiol-containing imidazole intermediates and activated acetamide precursors. For example, in analogous compounds, 3,4-dichlorophenylacetic acid is reacted with 4-aminoantipyrine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) as a coupling agent in dichloromethane, followed by acid extraction and crystallization . Potassium carbonate is often used to deprotonate thiol groups during nucleophilic substitution reactions, as seen in the synthesis of 2-[(imidazolyl)sulfanyl]acetamide derivatives .
Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography due to its robustness in handling hydrogen bonding networks and torsional angle analysis . For example, asymmetric unit analysis in related acetamide derivatives revealed three distinct molecular conformations with dihedral angles ranging from 44.5° to 77.5°, resolved via SHELXL refinement .
Q. What spectroscopic techniques are critical for characterizing the compound’s purity and functional groups?
- NMR : H and C NMR confirm substituent positions (e.g., methoxy groups at 2,4-positions).
- IR : Peaks near 1650–1700 cm indicate carbonyl (C=O) stretching in the acetamide moiety.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] ions) and fragmentation patterns .
Advanced Research Questions
Q. How do conformational differences in the asymmetric unit impact the compound’s intermolecular interactions?
In analogous structures, three molecules in the asymmetric unit exhibit distinct dihedral angles between aromatic rings (e.g., 54.8° vs. 77.5°), leading to varied hydrogen-bonding motifs. For instance, two molecules form R_2$$^2(10) dimers via N–H⋯O bonds, while the third self-associates, influencing crystal packing and solubility . Steric repulsion between the dimethoxyphenyl and imidazole groups may drive these conformational variations .
Q. What strategies resolve contradictions in bioactivity data across enzyme inhibition assays?
Discrepancies in α-glucosidase or lipoxygenase (LOX) inhibition can arise from assay conditions (e.g., pH, substrate concentration). For example, compounds with similar sulfanyl-acetamide backbones showed variable BChE inhibition (IC = 12–45 μM) due to substituent effects on electron-withdrawing groups. Triplicate testing with positive controls (e.g., galantamine for BChE) and dose-response curves are critical for validation .
Q. How can computational modeling predict the compound’s binding affinity to biological targets like LasR in Pseudomonas aeruginosa?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with LasR’s ligand-binding domain. For structurally similar inhibitors (e.g., sulfanyl-acetamide derivatives), hydrophobic interactions with residues like Trp60 and Tyr56 are key to disrupting quorum sensing. In vitro validation via biofilm inhibition assays (e.g., crystal violet staining) confirms computational predictions .
Q. What crystallographic challenges arise when refining structures with multiple conformers or disordered solvent molecules?
High-resolution data (≤ 1.0 Å) and iterative refinement in SHELXL are required to model disorder. For example, in dihydrate forms, water molecules may occupy special positions, necessitating PART and EADP commands to refine occupancy and thermal parameters. R factors below 0.05 indicate reliable resolution of such complexities .
Methodological Tables
Table 1: Key Crystallographic Data for Analogous Acetamide Derivatives
Table 2: Bioactivity Profiles of Related Sulfanyl-Acetamide Derivatives
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
